Z-FY-Cho
Overview
Description
Cathepsin L inhibitors are a class of compounds that target the enzyme cathepsin L, a cysteine protease involved in the degradation of intracellular and endocytosed proteins within lysosomes. Cathepsin L plays a critical role in various physiological processes, including protein turnover, antigen presentation, and tissue remodeling. Dysregulation of cathepsin L activity has been implicated in numerous diseases, such as cancer, diabetes, and viral infections, making it an attractive target for therapeutic intervention .
Mechanism of Action
Target of Action
Z-FY-Cho is a potent and specific inhibitor of Cathepsin L (CTSL) . CTSL is a cysteine protease that plays a crucial role in various physiological and pathological processes, including cancer progression .
Mode of Action
This compound interacts with CTSL, inhibiting its proteolytic activity . This interaction blocks the activation of certain pathways and processes that are typically activated by CTSL, leading to changes in cellular behavior .
Biochemical Pathways
The inhibition of CTSL by this compound affects several biochemical pathways. One of the key pathways influenced is the packaging of the telomere ends pathway . This pathway is crucial for the maintenance of telomeres, which are protective structures at the ends of chromosomes. Disruption of this pathway can lead to cellular senescence or apoptosis .
Pharmacokinetics
The effectiveness of this compound in inhibiting ctsl suggests that it has sufficient bioavailability to reach its target in the cell .
Result of Action
The inhibition of CTSL by this compound has several molecular and cellular effects. It has been shown to reduce the resistance of certain cancer cells to radiation therapy . Additionally, this compound has been found to enhance autophagy activity, block the activation of caspase-3 and PARP, and reverse the epithelial-mesenchymal transition (EMT) process . These effects can lead to a reduction in cell migration and invasion, which are key characteristics of aggressive cancers .
Biochemical Analysis
Biochemical Properties
Z-FY-Cho interacts with cathepsin L, a lysosomal cysteine proteinase . By inhibiting cathepsin L, this compound can influence the biochemical reactions that this enzyme is involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize human glioma cells to ionizing radiation in vitro through the NF-κB signaling pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of cathepsin L . This inhibition can lead to changes in gene expression and can affect the activity of other biomolecules .
Temporal Effects in Laboratory Settings
It has been shown to effectively block SARS-CoV-2 infection both in vitro and in vivo, suggesting that it has long-term effects on cellular function .
Metabolic Pathways
This compound, as an inhibitor of cathepsin L, is likely to be involved in the metabolic pathways that this enzyme participates in . Specific interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels, are yet to be fully determined.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, cathepsin L, which is a lysosomal enzyme . Specific effects on its activity or function due to its localization are yet to be fully determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin L inhibitors typically involves the design and optimization of peptide-based or small molecule inhibitors. One common approach is the incorporation of thioamide substitutions in peptide backbones to enhance proteolytic stability and selectivity . The synthetic routes often include solid-phase peptide synthesis, followed by purification and characterization using techniques such as high-performance liquid chromatography and mass spectrometry.
Industrial Production Methods: Industrial production of cathepsin L inhibitors may involve large-scale synthesis using automated peptide synthesizers and advanced purification methods. The production process must ensure high purity and yield, adhering to stringent quality control standards. Additionally, the development of cost-effective and scalable synthetic routes is crucial for commercial viability.
Chemical Reactions Analysis
Types of Reactions: Cathepsin L inhibitors primarily undergo reactions that modify their peptide or small molecule structures to enhance their inhibitory potency and selectivity. These reactions include:
Oxidation: Introduction of oxidizing agents to modify specific functional groups.
Reduction: Use of reducing agents to achieve desired chemical modifications.
Substitution: Incorporation of substituents to improve binding affinity and specificity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Thioamide groups, fluorophores for activity-based probes.
Major Products Formed: The major products formed from these reactions are modified peptide or small molecule inhibitors with enhanced stability, selectivity, and inhibitory potency against cathepsin L .
Scientific Research Applications
Cathepsin L inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as chemical biology tools to study the role of cathepsin L in various cellular processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, diabetes, and viral infections, including COVID-19
Industry: Utilized in the development of diagnostic assays and screening kits for cathepsin L activity.
Comparison with Similar Compounds
- Cathepsin B Inhibitors
- Cathepsin K Inhibitors
- Cathepsin S Inhibitors
- Calpain Inhibitors
Comparison: Cathepsin L inhibitors are unique in their ability to selectively target cathepsin L over other cathepsins, such as cathepsin B, K, and S. This selectivity is achieved through the design of specific peptide or small molecule structures that fit the active site of cathepsin L with high affinity. Additionally, cathepsin L inhibitors have shown promise in treating a broader range of diseases, including viral infections like COVID-19, due to their role in viral entry and replication .
Biological Activity
Z-FY-CHO is a potent and selective inhibitor of cathepsin L (CTSL), a cysteine protease involved in various biological processes, including cellular senescence, cancer progression, and viral replication. This article examines the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.
This compound selectively inhibits CTSL by binding to its active site, thereby preventing the proteolytic cleavage of substrates that are critical for various cellular functions. This inhibition has been shown to affect several pathways:
- Cellular Senescence : Inhibition of CTSL by this compound has been linked to reduced expression of CUX1 and p16INK4a, markers associated with cellular senescence. Studies indicate that treatment with this compound leads to decreased levels of these proteins in human endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), suggesting a role in modulating senescence-related pathways .
- Cancer Progression : this compound's ability to inhibit CTSL has implications for cancer management. By blocking CTSL activity, this compound can enhance the radiosensitivity of cancer cells, as demonstrated in studies where its application resulted in increased DNA damage and apoptosis in irradiated U251 glioblastoma cells .
1. Cellular Senescence and CTSL Inhibition
A study published in Aging demonstrated that this compound effectively suppressed cellular senescence in human ECs by downregulating CUX1 and p16INK4a expression. The research employed SA-β-gal staining to quantify senescent cells, revealing a significant reduction in senescence markers upon treatment with this compound .
Cell Type | Treatment | CUX1 Expression | p16INK4a Expression | Senescence Markers |
---|---|---|---|---|
Human ECs | This compound | Decreased | Decreased | Reduced |
Human VSMCs | This compound | Decreased | Decreased | Reduced |
2. Effects on Neuronal Cells
In a study examining the effects of oxygen-glucose deprivation (OGD) on neuronal cells, this compound was unable to prevent the increase in LG3 levels post-reperfusion but did show some modulatory effects on normoxic cultures. This indicates that while this compound can influence certain pathways, its efficacy may vary depending on the cellular context .
3. Viral Replication Inhibition
This compound has also been studied for its antiviral properties. In experiments involving murine norovirus (MNV) and other viruses, treatment with this compound significantly reduced viral titers, implicating CTSL as a facilitator of viral entry and replication .
Virus Type | Inhibitor Used | Viral Titer Reduction |
---|---|---|
MNV | This compound | 649.4–801.2-fold |
PEC | This compound | 32.6–106-fold |
Implications for Therapeutic Applications
The biological activity of this compound highlights its potential as a therapeutic agent in various contexts:
- Cancer Therapy : By enhancing radiosensitivity through CTSL inhibition, this compound may be beneficial in combination therapies for cancer treatment.
- Anti-Aging Research : Its role in modulating cellular senescence opens avenues for research into age-related diseases.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJMLQSYRSZKC-UPVQGACJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167498-29-5 | |
Record name | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.